molecular formula C11H9F3O3 B3106454 4-Methoxy-2-(trifluoromethyl)cinnamic acid CAS No. 1588508-13-7

4-Methoxy-2-(trifluoromethyl)cinnamic acid

Cat. No. B3106454
CAS RN: 1588508-13-7
M. Wt: 246.18 g/mol
InChI Key: KIZGTKORCAWIMH-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(trifluoromethyl)cinnamic acid is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.19 and is a solid at room temperature . The IUPAC name for this compound is (2E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-2-propenoic acid .


Molecular Structure Analysis

The InChI code for 4-Methoxy-2-(trifluoromethyl)cinnamic acid is 1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ . This indicates the specific arrangement of atoms in the molecule and the double bond between the 5th and 3rd carbon atoms .


Physical And Chemical Properties Analysis

4-Methoxy-2-(trifluoromethyl)cinnamic acid is a solid at room temperature . It has a boiling point of 202-208 degrees Celsius .

Scientific Research Applications

Enzymatic Activity Elucidation

4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives, including those related to 4-Methoxy-2-(trifluoromethyl)cinnamic acid, have been synthesized to investigate the properties of phenylalanine ammonia-lyase (PAL). These derivatives show inhibitory activity on PAL, crucial for phenylpropanoid biosynthesis, offering insights into enzyme regulation without the need for radioisotopes. This represents a significant advancement in understanding the enzymatic pathways and regulatory mechanisms in plant biochemistry (Hashimoto, Hatanaka, & Nabeta, 2000).

Photoreactive Applications

Methoxy cinnamate derivatives, including 4-Methoxy cinnamic acid, have been explored for their photoreactive applications, particularly in the photo-alignment of liquid crystals. The study on these derivatives shows significant potential in the development of photosensitive materials, indicating their utility in creating anisotropic alignment layers through irradiation with linearly polarized UV light, which could have applications in liquid crystal displays and other photonic devices (Kim, Shin, & Shin, 2010).

Antioxidant and Biological Potential

Methoxylated derivatives of cinnamic acid, such as 4-Methoxy-2-(trifluoromethyl)cinnamic acid, have been identified for their strong antimicrobial, antidiabetic, anticancer, and neuroprotective activities. These compounds have been extensively studied for their therapeutic and antioxidant potentials, highlighting their importance in food and pharmaceutical industries. The research emphasizes the significance of these derivatives in enhancing the pro-health potential of food products and their potential as therapeutic agents due to their bioavailability and rapid metabolism (Rychlicka, Rot, & Gliszczyńska, 2021).

Safety and Hazards

4-Methoxy-2-(trifluoromethyl)cinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

A series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis . Some of these compounds showed antistaphylococcal as well as anti-enterococcal activity . This suggests that 4-Methoxy-2-(trifluoromethyl)cinnamic acid and its derivatives could have potential applications in the treatment of resistant bacterial infections .

properties

IUPAC Name

(E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGTKORCAWIMH-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethyl)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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